

Introduction: The Nomenclature of Ptilolite and Mordenite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ptilolite*

Cat. No.: *B082007*

[Get Quote](#)

The mineral term "**ptilolite**," derived from the Greek words ptylon (feather) and lithos (stone) due to its frequent feather-like appearance, is a historical name for the mineral now officially recognized as mordenite.^[1] First described in 1864 by Henry How from a location near Morden, Nova Scotia, Canada, mordenite is the accepted and current designation for this zeolite mineral.^{[2][3]} This guide will use the name mordenite while acknowledging its synonym, **ptilolite**.

Mordenite is a silica-rich, large-pore zeolite that is one of the six most abundant zeolites found in nature and is also synthesized for commercial use.^[2] Its high resistance to acids and thermal stability make it valuable in various industrial applications, including as a catalyst in the petrochemical industry.^{[2][4][5]}

It is important to distinguish mordenite from **clinoptilolite**, another common zeolite. While both are aluminosilicate minerals, they have distinct crystal structures and properties. Mordenite is often found in association with other zeolites like stilbite and heulandite.^{[2][6]}

Chemical Composition

Mordenite is a hydrated sodium, potassium, and calcium aluminosilicate.^{[4][7]} Its general chemical formula is $(\text{Na}_2, \text{Ca}, \text{K}_2)_4(\text{Al}_8\text{Si}_{40})\text{O}_{96} \cdot 28\text{H}_2\text{O}$.^{[2][8][9]} The high silicon-to-aluminum ratio in its structure contributes to its notable resistance to acid attack.^{[2][4]} Magnesium is a common impurity found in mordenite.^[10] The elemental composition of the ideal end-member formula is presented in Table 1.

Table 1: Elemental Composition of Mordenite

Element	Weight Percent (%)
Oxygen (O)	55.673
Silicon (Si)	31.525
Aluminum (Al)	6.057
Sodium (Na)	5.161
Hydrogen (H)	1.584

Source:[9]

Crystal Structure and Properties

Mordenite possesses an orthorhombic crystal system.[2] Its structure is characterized by a framework of linked silicate and aluminate tetrahedra, forming chains of five-membered rings. [2][4] This arrangement creates a unique pore system with main channels of $6.5 \times 7.0 \text{ \AA}$ connected by smaller, more tortuous pores of $2.6 \times 5.7 \text{ \AA}$, often referred to as "side pockets".[8]

The average space group for mordenite is Cmcm, although the true space group is likely Cmc₂1.[11] The crystal structure was first determined by W.M. Meier in 1961.[8][11]

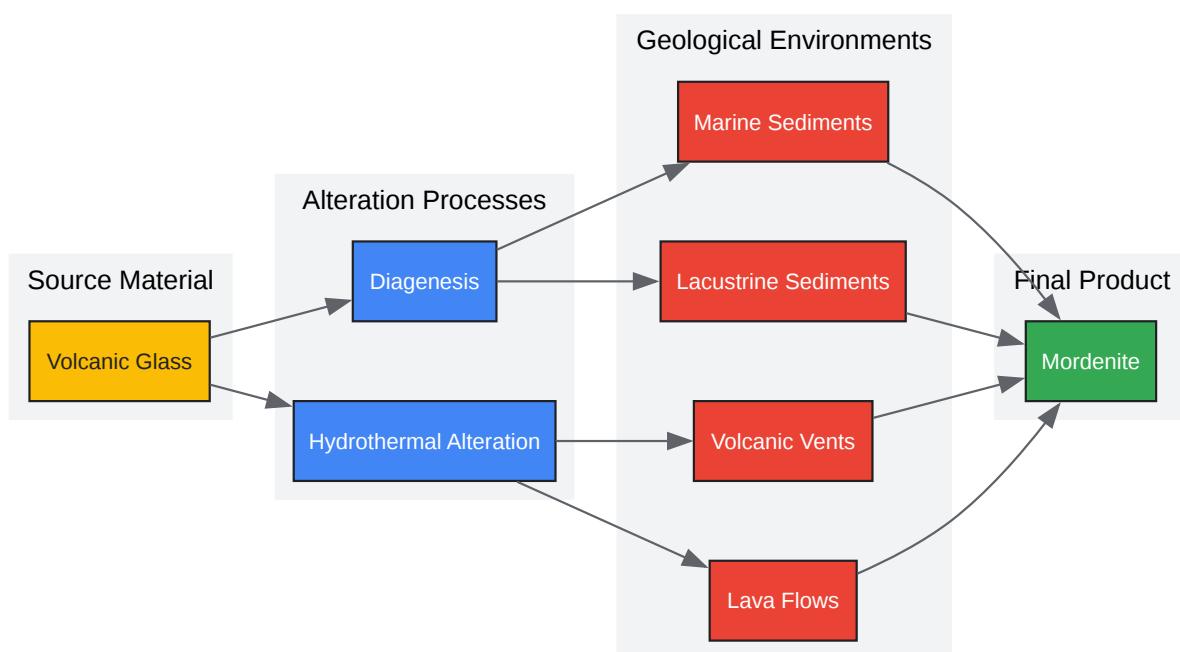
Table 2: Crystallographic and Structural Properties of Mordenite

Property	Value
Crystal System	Orthorhombic[2][9]
Crystal Class	Pyramidal (mm2)[2][3]
Space Group	Cmc ₂ 1 or Cmcm[9][11]
Unit Cell Dimensions	$a = 18.052 - 18.168 \text{ \AA}$ $b = 20.404 - 20.527 \text{ \AA}$ $c = 7.501 - 7.537 \text{ \AA}$ [11]
Z (formula units per unit cell)	1[11]

Physical and Optical Properties

Mordenite typically appears as fibrous aggregates, masses, or vertically striated prismatic crystals.^[2] When well-developed, the crystals can be hairlike, being very long, thin, and delicate.^[2] A summary of its key physical and optical properties is provided in Table 3.

Table 3: Physical and Optical Properties of Mordenite


Property	Value
Color	Colorless, white, yellowish, pinkish ^{[2][9][10]}
Luster	Vitreous to silky; pearly on {010} ^{[9][10][11]}
Streak	White ^{[10][11]}
Hardness (Mohs)	3 - 5 ^{[2][9][10]}
Tenacity	Brittle ^[9]
Cleavage	Perfect on {100}, distinct on {010} ^{[9][10][11]}
Fracture	Irregular/Uneven ^{[9][10]}
Density (g/cm ³)	2.1 - 2.15 ^{[2][9][10][11]}
Diaphaneity	Transparent to translucent ^{[9][10]}
Optical Class	Biaxial (+/-) ^{[9][11]}
Refractive Indices	$n\alpha = 1.472 - 1.483n\beta = 1.475 - 1.485n\gamma = 1.477 - 1.487$ ^{[9][10][11]}
Birefringence (δ)	0.004 - 0.005 ^{[9][11]}
2V Angle	Measured: 76° to 104° ^{[9][11]}

Geological Occurrence and Formation

Mordenite is a common zeolite found in a variety of geological settings. It primarily forms as an alteration product of volcanic glass in pyroclastic sediments and lava flows, including rhyolite, andesite, and basalt.^{[2][12]} The formation of mordenite can occur over a range of

temperatures, from the low temperatures of diagenesis in lacustrine sediments to higher temperatures in active hydrothermal systems.[12][13]

The formation process generally involves the reaction of silicic glass with interstitial water.[12] In some instances, mordenite can also form from the dissolution of other pre-existing zeolites, such as those in the heulandite group.[14][15] The diagram below illustrates the generalized geological formation pathways of mordenite.

[Click to download full resolution via product page](#)

Caption: Geological formation pathways of mordenite.

Experimental Protocols for Characterization

X-Ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for the identification and characterization of mordenite. It is used to confirm the crystalline structure and assess the purity of the sample.

Methodology:

- **Sample Preparation:** A small, representative portion of the mineral sample is ground to a fine, homogeneous powder (typically $<10\text{ }\mu\text{m}$). The powder is then mounted onto a sample holder, ensuring a flat, smooth surface.
- **Instrument Setup:** The powdered sample is placed in an X-ray diffractometer. The instrument is configured with a Cu-K α radiation source ($\lambda \approx 1.54\text{ \AA}$).
- **Data Collection:** The sample is scanned over a specific range of 2θ angles (e.g., 5-50°), with a stepwise increment and a defined accumulation time per step.
- **Data Analysis:** The resulting diffraction pattern, a plot of intensity versus 2θ , is analyzed. The positions and intensities of the diffraction peaks are compared to a standard reference pattern for mordenite from a crystallographic database (e.g., the International Centre for Diffraction Data). The presence of peaks corresponding to other minerals, such as quartz or feldspar, indicates impurities.[\[16\]](#)

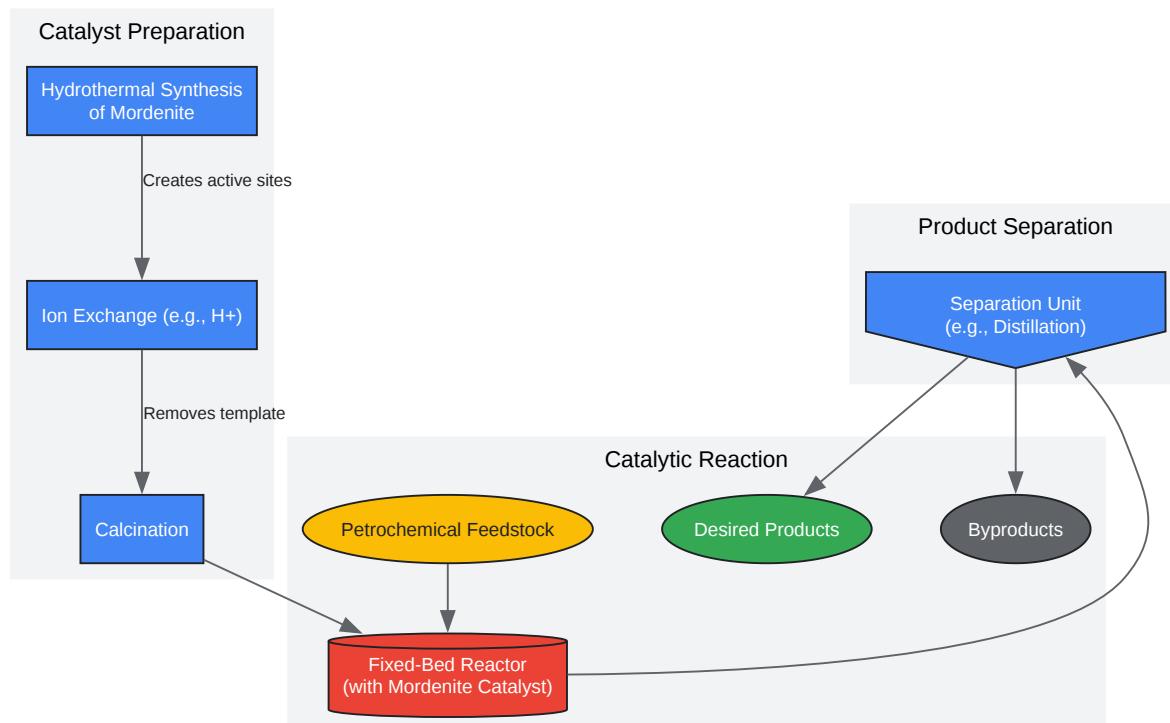
Electron Probe Microanalysis (EPMA)

EPMA is a quantitative technique used to determine the elemental composition of a mineral at the micro-scale. This is crucial for determining the precise chemical formula of a specific mordenite sample, including the ratios of silicon to aluminum and the types and amounts of exchangeable cations.

Methodology:

- **Sample Preparation:** A polished thin section or a grain mount of the mordenite sample is prepared and coated with a thin layer of carbon to ensure electrical conductivity.
- **Instrument Setup:** The prepared sample is placed in the electron microprobe. The analysis is typically performed under the following conditions:
 - **Accelerating Voltage:** 15 kV[\[17\]](#)[\[18\]](#)[\[19\]](#)
 - **Beam Current:** 2-7.5 nA[\[17\]](#)[\[18\]](#)[\[19\]](#)
 - **Beam Diameter:** A defocused beam of 20 μm is often used to minimize damage to the hydrated zeolite structure and reduce the mobility of alkali elements.[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Data Collection: The electron beam is focused on a specific point on the sample. The characteristic X-rays emitted from the sample are measured by wavelength-dispersive spectrometers (WDS). The intensities of these X-rays are compared to those from known standards to quantify the elemental concentrations.
- Data Analysis and Quality Control: The raw data is corrected for matrix effects (ZAF correction). The quality of the analysis is assessed using criteria such as the charge-balance calculation (E%) and the sum of non-hydrous oxides.[17][18]


Industrial Applications

Both natural and synthetic mordenite are utilized in a wide range of industrial processes due to their unique properties. Its high thermal and acid stability, coupled with its specific pore structure, makes it a valuable material.[5]

Key Applications Include:

- Catalysis: Synthetic mordenite is extensively used as a catalyst in the petrochemical industry for acid-catalyzed reactions such as the isomerization of alkanes and aromatics, hydrocracking, and dewaxing.[2][5][20]
- Adsorption and Separation: Mordenite acts as a molecular sieve for the separation of gas and liquid mixtures, particularly those containing acidic components.[5] It is also used as an adsorbent for removing pollutants from water and chemical or oil spills.[10][21]
- Desiccants: It can be used as a drying agent.[10]

The following diagram illustrates a generalized workflow for the use of mordenite in industrial catalytic processes.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for mordenite in catalysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Mordenite - Wikipedia [en.wikipedia.org]

- 3. assignmentpoint.com [assignmentpoint.com]
- 4. Mordenite | Silicate, Zeolite, Hydrated | Britannica [britannica.com]
- 5. Mordenite Zeolite | ACS Material [acsmaterial.com]
- 6. gemavenue.com [gemavenue.com]
- 7. thecrystalcouncil.com [thecrystalcouncil.com]
- 8. Mordenite Zeolite Explained [acsmaterial.com]
- 9. mindat.org [mindat.org]
- 10. Mordenite Gemstone: Properties, Meanings, Value & More [gemrockauctions.com]
- 11. IZA Commission on Natural Zeolites [iza-online.org]
- 12. iza-online.org [iza-online.org]
- 13. CSMS GEOLOGY POST: ZEOLITE: MORDENITE [csmsgeologypost.blogspot.com]
- 14. The Genesis of a Mordenite Deposit by Hydrothermal Alteration of Pyroclastics on Polyegos Island, Greece | Clays and Clay Minerals | Cambridge Core [cambridge.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Determination of zeolite-group mineral compositions by electron probe microanalysis | Mineralogical Magazine | Cambridge Core [cambridge.org]
- 18. Determination of zeolite-group mineral compositions by electron probe microanalysis - NERC Open Research Archive [nora.nerc.ac.uk]
- 19. pubs.usgs.gov [pubs.usgs.gov]
- 20. researchgate.net [researchgate.net]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- To cite this document: BenchChem. [Introduction: The Nomenclature of Ptilolite and Mordenite]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b082007#ptilolite-mineral-properties-and-characteristics\]](https://www.benchchem.com/product/b082007#ptilolite-mineral-properties-and-characteristics)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com